molecular formula C13H19FN2 B7861517 N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine

N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine

Cat. No.: B7861517
M. Wt: 222.30 g/mol
InChI Key: RCBZCQHYJJDBQU-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 4-fluoro-2-methylbenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with N-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of nitro, sulfonyl, or other substituted derivatives on the benzyl ring.

Scientific Research Applications

N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-2-methylbenzyl)cyclopentanamine
  • N-(4-Fluoro-2-methylbenzyl)ethanamine
  • N-(4-Fluoro-2-methylbenzyl)cyclobutanamine

Uniqueness

N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both a fluorine atom and a pyrrolidine ring. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-7-12(14)4-3-11(10)9-16(2)13-5-6-15-8-13/h3-4,7,13,15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBZCQHYJJDBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CN(C)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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